4-{3-[6-(benzyloxy)-1H-indol-1-yl]propanoyl}piperazin-2-one
Description
4-{3-[6-(Benzyloxy)-1H-indol-1-yl]propanoyl}piperazin-2-one is a heterocyclic compound featuring a piperazin-2-one core (a six-membered ring containing two nitrogen atoms and one ketone group) linked via a propanoyl spacer to a 6-benzyloxy-substituted indole moiety. The indole group is substituted at the 6-position with a benzyloxy group (–OCH₂C₆H₅), which enhances lipophilicity and may influence receptor binding.
Properties
IUPAC Name |
4-[3-(6-phenylmethoxyindol-1-yl)propanoyl]piperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c26-21-15-25(13-10-23-21)22(27)9-12-24-11-8-18-6-7-19(14-20(18)24)28-16-17-4-2-1-3-5-17/h1-8,11,14H,9-10,12-13,15-16H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGURBLXTUWEJMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C(=O)CCN2C=CC3=C2C=C(C=C3)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[6-(benzyloxy)-1H-indol-1-yl]propanoyl}piperazin-2-one typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the indole derivative, followed by the introduction of the benzyloxy group. The final step involves the coupling of the indole derivative with piperazin-2-one under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-{3-[6-(benzyloxy)-1H-indol-1-yl]propanoyl}piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the piperazin-2-one moiety can be reduced to form alcohols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) for halogenation and nitration, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzoic acid derivatives, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
4-{3-[6-(benzyloxy)-1H-indol-1-yl]propanoyl}piperazin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{3-[6-(benzyloxy)-1H-indol-1-yl]propanoyl}piperazin-2-one involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various receptors and enzymes, modulating their activity. The benzyloxy group may enhance the compound’s binding affinity and specificity, while the piperazin-2-one structure can influence its pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, 4-{3-[6-(benzyloxy)-1H-indol-1-yl]propanoyl}piperazin-2-one is compared to structurally related indole-piperazine derivatives (Table 1). Key differences include substituent positioning, linker chemistry, and ring saturation.
Table 1: Structural and Functional Comparison of Indole-Piperazine Derivatives
Key Structural and Functional Insights
This may affect metabolic stability and target binding .
Substituent Effects: 6-Benzyloxy vs. 6-Methoxy Indole: The benzyloxy group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to methoxy (logP ~2.8), likely enhancing blood-brain barrier penetration but reducing aqueous solubility .
Linker Chemistry: The propanoyl spacer in the target compound provides flexibility, enabling optimal positioning of the indole moiety in binding sites. In contrast, direct carbonyl linkers () enforce a planar geometry, which may restrict conformational adaptation .
Synthetic Accessibility: The target compound’s synthesis likely involves coupling a 6-benzyloxyindole-propanoyl intermediate with piperazin-2-one, while Schiff base formations (e.g., ) or nucleophilic substitutions (e.g., ) are employed in analogues .
Pharmacological Implications
- The target compound’s lactam core may reduce susceptibility to enzymatic degradation compared to non-cyclized piperazines.
- Benzyloxy substitution could enhance interaction with hydrophobic pockets in targets like serotonin receptors or kinases, whereas methoxy groups () might favor polar interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
